(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1391444-87-3
VCID: VC11650289
InChI: InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1
SMILES:
Molecular Formula: C7H10Cl2N2
Molecular Weight: 193.07 g/mol

(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride

CAS No.: 1391444-87-3

Cat. No.: VC11650289

Molecular Formula: C7H10Cl2N2

Molecular Weight: 193.07 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride - 1391444-87-3

Specification

CAS No. 1391444-87-3
Molecular Formula C7H10Cl2N2
Molecular Weight 193.07 g/mol
IUPAC Name (1R)-1-(6-chloropyridin-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1
Standard InChI Key FFDARTLRQCBNRB-NUBCRITNSA-N
Isomeric SMILES C[C@H](C1=CN=C(C=C1)Cl)N.Cl
Canonical SMILES CC(C1=CN=C(C=C1)Cl)N.Cl

Introduction

Overview of (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride

(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride is a chiral organic compound characterized by its unique structural attributes, which include a chloropyridine moiety. This compound belongs to the class of amines and is notable for its potential applications in medicinal chemistry and biological research. The hydrochloride form enhances its stability and solubility, making it suitable for various pharmaceutical formulations.

Synthesis of (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine Hydrochloride

The synthesis typically involves several key steps, often utilizing commercially available reagents. A common approach includes:

  • Formation of the Pyridine Derivative: The synthesis begins with the preparation of a suitable chloropyridine precursor.

  • Amination Reaction: The chloropyridine is then reacted with an appropriate amine under basic conditions to form the desired amine product.

  • Hydrochloride Salt Formation: The final step involves treating the amine with hydrochloric acid to yield the hydrochloride salt.

Mechanism of Action

The mechanism of action for (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific enzymes and receptors within biological systems. Its lipophilic nature enhances cell membrane permeability, potentially increasing bioavailability and efficacy in various biological contexts.

Biological Activity and Applications

Research indicates that compounds similar to (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride exhibit diverse biological activities, including:

  • Kynurenine 3-Monooxygenase Inhibition: This compound may serve as a potential inhibitor for kynurenine 3-monooxygenase, which is involved in tryptophan metabolism and has implications in neurodegenerative diseases.

Table 2: Related Compounds and Their Activities

Compound NameActivity
(S)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochlorideKynurenine pathway modulation
2-Amino-5-fluoropyridineAntimicrobial properties
5-Fluoro-N-methylpyridin-2-aminesPotential anti-inflammatory effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator